molecular formula C17H27NO3S B6624236 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline

2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline

Cat. No.: B6624236
M. Wt: 325.5 g/mol
InChI Key: RHIXZKFOTLWXGN-UHFFFAOYSA-N
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Description

2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline is an organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of an ethylsulfonyl group attached to an aniline moiety, which is further substituted with a propan-2-yloxy group on a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with a propan-2-yloxy group through an etherification reaction.

    Introduction of the ethylsulfonyl group: The ethylsulfonyl group is introduced via sulfonylation of the aniline derivative.

    Coupling reaction: The functionalized cyclohexyl intermediate is coupled with the sulfonylated aniline derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The propan-2-yloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-ethylsulfonyl-N-(4-methoxycyclohexyl)aniline: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    2-ethylsulfonyl-N-(4-ethoxycyclohexyl)aniline: Contains an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline is unique due to the presence of the propan-2-yloxy group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-4-22(19,20)17-8-6-5-7-16(17)18-14-9-11-15(12-10-14)21-13(2)3/h5-8,13-15,18H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIXZKFOTLWXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NC2CCC(CC2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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